molecular formula C2H2Br3F B1629336 1,1,2-Tribromo-1-fluoroethane CAS No. 420-88-2

1,1,2-Tribromo-1-fluoroethane

Cat. No.: B1629336
CAS No.: 420-88-2
M. Wt: 284.75 g/mol
InChI Key: WGBLBSMTZHIANX-UHFFFAOYSA-N
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Description

1,1,2-Tribromo-1-fluoroethane is a halogenated hydrocarbon with the molecular formula C₂H₂Br₃F. It is a colorless liquid with a chloroform-like odor and is insoluble in water but soluble in organic solvents . This compound is used as an intermediate in organic synthesis and has applications in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2-Tribromo-1-fluoroethane can be synthesized through the reaction of tribromomethane with hydrogen fluoride under controlled conditions . The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where tribromomethane and hydrogen fluoride are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,1,2-Tribromo-1-fluoroethane undergoes several types of chemical reactions, including:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

Scientific Research Applications

1,1,2-Tribromo-1-fluoroethane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Employed in studies involving halogenated hydrocarbons and their biological effects.

    Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.

    Industry: Utilized in the production of pesticides, biocides, and preservatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable .

Properties

IUPAC Name

1,1,2-tribromo-1-fluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Br3F/c3-1-2(4,5)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBLBSMTZHIANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Br3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602914
Record name 1,1,2-Tribromo-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420-88-2
Record name 1,1,2-Tribromo-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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